
5'-O-phosphonoguanylyl-(3'->5')-guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Phosphoguanylyl-(3’,5’)-guanosine is a linear RNA dinucleotide composed of two guanosine monophosphate units connected via a 3’ to 5’ phosphodiester linkage. This compound is structurally related to cyclic dinucleotides and plays a significant role in various biological processes, particularly in bacterial signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Phosphoguanylyl-(3’,5’)-guanosine typically involves the enzymatic degradation of cyclic di-guanosine monophosphate (c-di-GMP). The process is a two-step reaction:
Linearization: Cyclic di-guanosine monophosphate is linearized by EAL-dependent phosphodiesterases to form 5’-Phosphoguanylyl-(3’,5’)-guanosine.
Hydrolysis: The linearized product is further hydrolyzed by oligoribonuclease to yield two guanosine monophosphate molecules.
Industrial Production Methods: Industrial production of 5’-Phosphoguanylyl-(3’,5’)-guanosine is not widely documented. it can be synthesized in the laboratory using the above enzymatic methods, ensuring high purity and yield through careful control of reaction conditions and purification processes.
Types of Reactions:
Hydrolysis: 5’-Phosphoguanylyl-(3’,5’)-guanosine undergoes hydrolysis to produce guanosine monophosphate.
Phosphodiester Bond Cleavage: The compound can be cleaved by specific phosphodiesterases to yield its constituent nucleotides.
Common Reagents and Conditions:
Enzymes: EAL-dependent phosphodiesterases and oligoribonuclease are commonly used.
Buffers: Reactions are typically carried out in buffered aqueous solutions to maintain optimal pH and ionic strength.
Major Products:
Guanosine Monophosphate: The primary product formed from the hydrolysis of 5’-Phosphoguanylyl-(3’,5’)-guanosine.
Wissenschaftliche Forschungsanwendungen
5’-Phosphoguanylyl-(3’,5’)-guanosine has several applications in scientific research:
Bacterial Signaling: It is involved in the degradation of cyclic di-guanosine monophosphate, a key signaling molecule in bacterial biofilm formation and motility.
Biochemical Studies: The compound is used to study the mechanisms of phosphodiesterase enzymes and their role in cyclic nucleotide metabolism.
Drug Development: Research into inhibitors of phosphodiesterases that degrade cyclic di-guanosine monophosphate can lead to novel antimicrobial agents.
Wirkmechanismus
The primary mechanism of action of 5’-Phosphoguanylyl-(3’,5’)-guanosine involves its role as an intermediate in the degradation of cyclic di-guanosine monophosphate. The compound is produced by the action of EAL-dependent phosphodiesterases on cyclic di-guanosine monophosphate and is subsequently hydrolyzed by oligoribonuclease to produce guanosine monophosphate . This process regulates the intracellular levels of cyclic di-guanosine monophosphate, thereby influencing bacterial signaling pathways and biofilm formation.
Vergleich Mit ähnlichen Verbindungen
Cyclic di-guanosine monophosphate (c-di-GMP): A cyclic dinucleotide involved in bacterial signaling.
5’-Phosphoguanylyl-(2’,5’)-adenosine: Another linear dinucleotide with a different linkage and base composition.
Uniqueness: 5’-Phosphoguanylyl-(3’,5’)-guanosine is unique due to its specific role in the degradation pathway of cyclic di-guanosine monophosphate. Its linear structure and specific phosphodiester linkage distinguish it from other dinucleotides and cyclic nucleotides, making it a valuable tool for studying bacterial signaling and enzyme mechanisms.
Eigenschaften
CAS-Nummer |
33008-99-0 |
|---|---|
Molekularformel |
C20H26N10O15P2 |
Molekulargewicht |
708.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N10O15P2/c21-19-25-13-7(15(34)27-19)23-3-29(13)17-10(32)9(31)5(43-17)1-42-47(39,40)45-12-6(2-41-46(36,37)38)44-18(11(12)33)30-4-24-8-14(30)26-20(22)28-16(8)35/h3-6,9-12,17-18,31-33H,1-2H2,(H,39,40)(H2,36,37,38)(H3,21,25,27,34)(H3,22,26,28,35)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |
InChI-Schlüssel |
ZEHOHLFQOXAZHX-MHARETSRSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)COP(=O)(O)O)O)O)N=C(NC2=O)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)COP(=O)(O)O)O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


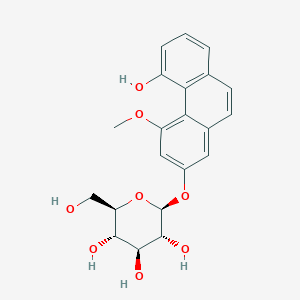
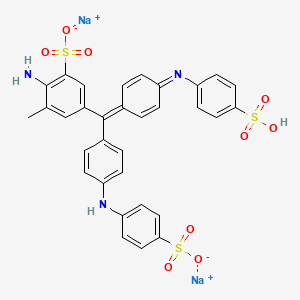
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)
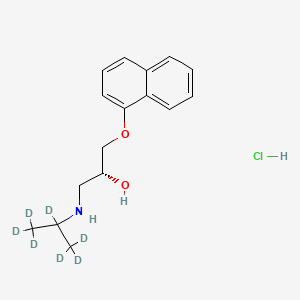
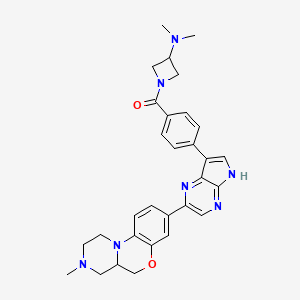

![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)
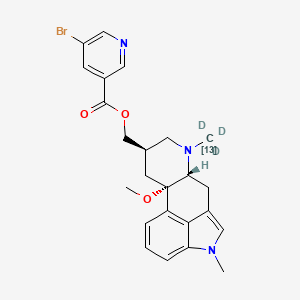
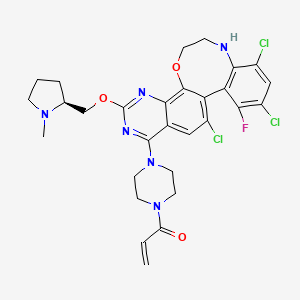
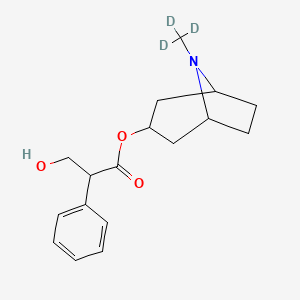
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)
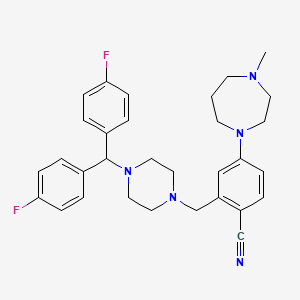
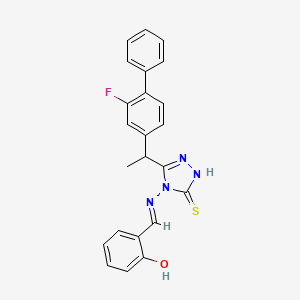
![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)
